molecular formula C6H9Cl3 B15444048 1,1,1-Trichloro-4-methylpent-2-ene CAS No. 66033-09-8

1,1,1-Trichloro-4-methylpent-2-ene

Cat. No.: B15444048
CAS No.: 66033-09-8
M. Wt: 187.5 g/mol
InChI Key: ZDHLOAQPXOFOMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trichloro-4-methylpent-2-ene is a useful research compound. Its molecular formula is C6H9Cl3 and its molecular weight is 187.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

66033-09-8

Molecular Formula

C6H9Cl3

Molecular Weight

187.5 g/mol

IUPAC Name

1,1,1-trichloro-4-methylpent-2-ene

InChI

InChI=1S/C6H9Cl3/c1-5(2)3-4-6(7,8)9/h3-5H,1-2H3

InChI Key

ZDHLOAQPXOFOMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=CC(Cl)(Cl)Cl

Origin of Product

United States

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1,1-Trichloro-4-methylpent-2-ene, and how can reaction conditions (e.g., catalysts, solvents) be systematically optimized?

  • Methodology : Start with cyclopentene derivatives as precursors (as seen in analogous syntheses of methyl-substituted cyclopentene carboxylates) . Use Design of Experiments (DoE) to evaluate variables like temperature, catalyst loading (e.g., Lewis acids), and solvent polarity. Monitor yields via GC-MS and characterize intermediates via 1^1H/13^13C NMR .
  • Key Metrics : Reaction efficiency (conversion rate), purity (HPLC), and scalability.

Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish structural isomers or confirm regioselectivity in this compound synthesis?

  • Approach : Compare experimental 1^1H NMR chemical shifts with computational predictions (DFT-based tools like Gaussian). Use IR to identify functional groups (e.g., C-Cl stretching at 550–650 cm1^{-1}) . For stereochemical confirmation, employ NOESY or X-ray crystallography if crystals are obtainable .

Q. What are the critical safety protocols for handling this compound given its potential toxicity?

  • Guidelines : Follow EPA and OSHA standards for chlorinated hydrocarbons: use fume hoods, PPE (gloves, goggles), and monitor airborne concentrations via gas detectors . Implement emergency showers/eye wash stations and prohibit contaminated clothing from leaving the lab .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data (e.g., hydrolysis rates or radical stability) for this compound?

  • Analysis Framework : Conduct meta-analyses of literature data (e.g., using PubMed, TOXCENTER) . Replicate conflicting studies under controlled conditions, noting variables like trace moisture or light exposure. Apply statistical tools (ANOVA) to identify outliers or systematic errors .

Q. What computational models (e.g., QSAR, MD simulations) best predict the environmental fate or biodegradation pathways of this compound?

  • Modeling Strategy : Use EPI Suite for biodegradation predictions and COSMOtherm for solubility/logP calculations . Validate with experimental data from soil/water microcosm studies, tracking metabolites via LC-HRMS .

Q. What strategies enable the isolation and characterization of reactive intermediates (e.g., carbocations or radicals) during this compound reactions?

  • Experimental Design : Use low-temperature matrix isolation (e.g., in argon at 10 K) with in situ FT-IR/EPR spectroscopy. For transient species, employ laser flash photolysis paired with UV-Vis kinetics .

Data Presentation and Validation

  • Statistical Rigor : Apply Grubbs’ test to identify outliers in kinetic data. Use RSD for reproducibility assessments .
  • Visualization : Plot reaction profiles (time vs. yield) with error bars representing triplicate measurements. Use Arrhenius plots for activation energy calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.